molecular formula C9H19NO2 B13170028 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Cat. No.: B13170028
M. Wt: 173.25 g/mol
InChI Key: CRRXNQODVSNCLO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol is an organic compound that features a unique structure with an oxane ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol typically involves the reaction of 2,2-dimethyloxan-4-one with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The oxane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The oxane ring provides structural stability and can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar aminoethyl group but differs in the presence of a benzenesulfonamide moiety.

    2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group but with a phenyl ring instead of an oxane ring.

Uniqueness

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2-aminoethyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)7-9(11,3-5-10)4-6-12-8/h11H,3-7,10H2,1-2H3

InChI Key

CRRXNQODVSNCLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN)O)C

Origin of Product

United States

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